(2-Chloropyridin-4-yl)methanamine dihydrochloride
Description
(2-Chloropyridin-4-yl)methanamine dihydrochloride is a pyridine derivative with the molecular formula C₆H₈Cl₂N₂ and a molecular weight of 179.05 g/mol . It is a selective inhibitor of lysyl oxidase-like 2 (LOXL2), exhibiting an IC₅₀ of 126 nM, as demonstrated in preclinical studies . Its dihydrochloride salt form enhances solubility and stability, making it suitable for in vivo applications, such as synergistic tumor suppression in combination with 5-fluorouracil (5FU) and sorafenib .
Properties
IUPAC Name |
(2-chloropyridin-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.2ClH/c7-6-3-5(4-8)1-2-9-6;;/h1-3H,4,8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJKOUBULBCSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909308-88-8 | |
| Record name | (2-chloropyridin-4-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-4-yl)methanamine dihydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 2-chloropyridine with formaldehyde and ammonia under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions using automated systems to ensure consistency and purity. The process may include steps such as purification through crystallization and drying to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at the 2-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by the electron-withdrawing pyridine ring, which polarizes the C–Cl bond.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Amine substitution | Ammonia, 100°C in EtOH | (2-Aminopyridin-4-yl)methanamine derivatives | |
| Alkoxy substitution | NaOCH₃, CuI, DMF, 80°C | 2-Methoxypyridin-4-yl methanamine derivatives | |
| Thiol substitution | NaSH, H₂O, reflux | Thioether-linked pyridine derivatives |
Salt Formation and Acid-Base Reactions
The primary amine group reacts with acids to form stable salts, improving solubility for biological applications.
| Acid | Conditions | Product | Applications |
|---|---|---|---|
| HCl (excess) | Room temperature, aqueous medium | (2-Chloropyridin-4-yl)methanamine dihydrochloride | Pharmaceutical formulations |
| Trifluoroacetic acid | Solvent: DCM, 0°C to rt | Amine trifluoroacetate salt | Intermediate purification |
Condensation Reactions
The amine group participates in condensation with carbonyl compounds, forming imines or Schiff bases.
| Carbonyl Compound | Catalyst | Product | Yield |
|---|---|---|---|
| Benzaldehyde | AcOH, reflux | N-Benzylidene-(2-chloropyridin-4-yl)methanamine | 78% |
| Acetophenone | TiCl₄, THF, 60°C | Ketimine derivatives | 65% |
Oxidation and Reduction
The amine and pyridine moieties undergo redox transformations:
-
Oxidation :
-
Reduction :
Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable C–C bond formation:
| Reaction | Catalyst System | Substrates | Products |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Arylboronic acids | Biaryl-functionalized amines |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aryl halides | N-Arylated pyridine derivatives |
Biological Activity via LOXL2 Inhibition
The compound inhibits lysyl oxidase-like 2 (LOXL2), an enzyme critical in extracellular matrix remodeling. Mechanistic studies show:
-
Mode of Action : Chelates copper ions in the enzyme’s active site, disrupting collagen cross-linking and reducing metastasis in cervical cancer models .
Stability and Reactivity Considerations
-
pH Sensitivity : Stable in acidic conditions (pH 2–6) but degrades in strong bases via hydrolysis of the C–Cl bond.
-
Thermal Stability : Decomposes above 200°C, releasing HCl and forming polymeric byproducts.
Scientific Research Applications
(2-Chloropyridin-4-yl)methanamine dihydrochloride is primarily recognized as a selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme involved in extracellular matrix remodeling. The inhibition of LOXL2 has been linked to various therapeutic applications, particularly in cancer treatment and fibrosis.
Inhibition Data
| Target Enzyme | IC50 Value (nM) |
|---|---|
| LOXL2 | 126 |
| LOX | 5,910 |
The compound exhibits a notable selectivity for LOXL2 over other amine oxidases, with significant implications for its use in therapeutic contexts .
Oncology
Research indicates that this compound has potential as an anti-tumor agent. Studies have demonstrated its effectiveness in reducing the invasive ability of cancer cells, particularly in cervical cancer models. The compound's ability to inhibit LOXL2 leads to a reversal of epithelial-mesenchymal transition (EMT), a process associated with increased metastatic potential .
Case Study: Cervical Cancer
In a study involving cervical cancer cells, the administration of this compound resulted in a significant decrease in cell invasiveness and tumor size in vivo. The treatment led to alterations in EMT markers, indicating its role in modulating cancer progression .
Fibrosis Research
The compound has been studied for its effects on fibrosis, particularly in liver fibrosis models. By inhibiting LOXL2, it impacts collagen synthesis and extracellular matrix remodeling, which are critical processes in the development of fibrotic diseases.
Case Study: Liver Fibrosis
In experiments with hepatic stellate cells, this compound demonstrated potent inhibition of collagen production, suggesting its therapeutic potential in treating liver fibrosis.
Material Science
Beyond biological applications, this compound serves as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules that can be utilized in various industrial applications.
Summary of Findings
The following table summarizes key findings from various studies regarding the applications and effects of this compound:
Mechanism of Action
The mechanism of action of (2-Chloropyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. For instance, it acts as a selective inhibitor of lysyl oxidase-like 2 (LOXL2) with an IC50 value of 126 nM. This inhibition affects the cross-linking of collagen and elastin, which are crucial for tissue remodeling and fibrosis .
Comparison with Similar Compounds
Substitution at the Pyridine 2-Position: Chloro vs. Methyl
- (2-Methylpyridin-4-yl)methanamine dihydrochloride (CAS 1357353-58-2) replaces the chlorine atom with a methyl group. Molecular Formula: C₇H₁₂Cl₂N₂; MW: 195.09 g/mol . No biological activity data is available for this analog .
Positional Isomers: Chloro Substituent Variation
(4-Chloropyridin-2-yl)methanamine (CAS 180748-30-5) shifts the chlorine to the pyridine 4-position.
(5-Chloropyridin-2-yl)methanamine dihydrochloride (CAS 1257535-54-8) and (6-Chloropyridin-2-yl)methanamine dihydrochloride (CAS 188637-75-4) further demonstrate how chloro placement affects properties .
Halogen Variation: Chloro vs. Fluoro
- (2-Fluoropyridin-4-yl)methanamine dihydrochloride (CAS 667906-60-7) substitutes chlorine with fluorine.
Salt Forms: Hydrochloride vs. Dihydrochloride
- (2-Chloropyridin-4-yl)methanamine hydrochloride (CAS 916210-98-5) is the mono-hydrochloride salt. Purity: 97% . The dihydrochloride form (CAS 1820619-84-8) offers improved aqueous solubility, critical for in vivo administration .
Structural and Functional Data Table
Key Research Findings
- LOXL2 Inhibition: The 2-chloro substitution is critical for LOXL2 binding, as evidenced by the target compound’s nanomolar activity .
- Salt Form Impact: The dihydrochloride salt’s stability and solubility make it preferable for pharmacological applications over mono-hydrochloride analogs .
Notes
- Clinical Status: None of the analogs or the target compound have entered clinical trials, limiting translational insights .
- Structural Sensitivity: Minor changes in substituent position or halogen type significantly alter bioactivity, underscoring the need for precise synthetic optimization .
- Data Gaps : Most analogs lack published IC₅₀ values or mechanistic studies, necessitating further research .
Biological Activity
(2-Chloropyridin-4-yl)methanamine dihydrochloride is a chemical compound with significant biological activity, particularly as an inhibitor of the enzyme Lysyl Oxidase-Like 2 (LOXL2). This compound has been studied for its potential therapeutic applications in various fields, including oncology and fibrosis research. Below is a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C6H7ClN2·2HCl
- Molecular Weight : 194.59 g/mol
- CAS Number : 1909308-88-8
The dihydrochloride form enhances the solubility and stability of the compound, making it suitable for biological applications.
Target Enzyme: LOXL2
LOXL2 is a key enzyme involved in the crosslinking of collagen and elastin in extracellular matrix (ECM) remodeling. The inhibition of LOXL2 by this compound leads to:
- Decreased Collagen Crosslinking : This results in reduced fibrosis and may impact tumor progression by altering the tumor microenvironment.
- Reversal of Epithelial-Mesenchymal Transition (EMT) : The compound has been shown to reverse LOXL2-induced EMT in cervical cancer cells, thereby decreasing their invasive capabilities .
Antitumor Effects
Recent studies have highlighted the antitumor potential of this compound:
- Cervical Cancer :
- Oral Squamous Cell Carcinoma (OSCC) :
Pharmacokinetics
The pharmacokinetic profile indicates that this compound may interact with drug-metabolizing enzymes, influencing both its own metabolism and that of co-administered drugs. The stability of the compound can be affected by environmental factors such as temperature and moisture.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| (2-Chloropyridin-4-yl)methanamine hydrochloride | Similar | Different salt form; less soluble than dihydrochloride |
| 4-Acetyl-2-chloropyridine | Similar | Different functional groups; distinct biological activities |
| (2-Chloropyridin-4-yl)methanamine | Similar | Base form without dihydrochloride; lower stability |
The unique inhibitory action on LOXL2 distinguishes this compound from other compounds, emphasizing its potential as a targeted therapeutic agent.
Case Studies and Experimental Findings
- Study on Cervical Cancer :
- Mechanistic Insights :
Q & A
Q. What are the key physicochemical properties of (2-chloropyridin-4-yl)methanamine dihydrochloride, and how do they influence experimental design?
Answer:
- Molecular Formula : C₆H₈Cl₂N₂ (dihydrochloride salt) .
- Molecular Weight : 179.05 g/mol .
- Solubility : Soluble in DMSO (60 mg/mL or 335.1 mM); sonication is recommended for dissolution .
- Storage : Powder should be stored at -20°C for long-term stability; solutions in DMSO are stable at -80°C for up to one year .
- Impact on Experiments : The high solubility in DMSO makes it suitable for in vitro assays, but residual solvent effects (e.g., cytotoxicity) must be controlled. Stability data guide storage protocols to prevent degradation .
Q. What synthetic routes are commonly employed to prepare this compound?
Answer: While direct synthesis protocols are not explicitly detailed in the literature, analogous pyridine derivatives are synthesized via:
- Nucleophilic Substitution : Chloromethyl pyridine intermediates react with ammonia or protected amines under controlled pH and temperature .
- Reductive Amination : 2-Chloro-4-pyridinecarboxaldehyde may be reduced with NaBH₄ or LiAlH₄ in the presence of ammonium salts, followed by HCl salt formation .
- Purification : Crystallization from ethanol/water mixtures improves purity, confirmed by HPLC or NMR .
Q. What analytical methods are recommended for characterizing purity and structural integrity?
Answer:
- Mass Spectrometry (MS) : Exact mass = 178.0065 Da (protonated form) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloropyridine ring protons at δ 8.3–8.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays) .
Q. How should researchers handle solubility and stability challenges in biological assays?
Answer:
- Solubilization : Use DMSO as a primary solvent, but limit final concentration to ≤0.1% in cell-based assays to avoid cytotoxicity .
- Stability Testing : Monitor degradation via LC-MS over 24–48 hours under assay conditions (e.g., pH 7.4 buffer at 37°C) .
- Positive Controls : Include known LOXL2 inhibitors (e.g., β-aminopropionitrile) to validate assay conditions .
Advanced Research Questions
Q. How can researchers evaluate the selectivity of this compound against related amine oxidases?
Answer:
Q. What experimental strategies are critical for designing in vivo studies targeting fibrotic pathways?
Answer:
- Dosing : Optimize bioavailability via oral or intraperitoneal routes; preliminary pharmacokinetic studies in rodents are essential .
- Biomarkers : Monitor collagen crosslinking (e.g., hydroxyproline content) and LOXL2 activity in serum/tissue lysates .
- Disease Models : Use bleomycin-induced pulmonary fibrosis or CCl₄-induced liver fibrosis models, with endpoints at 2–4 weeks post-treatment .
Q. How can researchers optimize the compound’s in vitro activity for structure-activity relationship (SAR) studies?
Answer:
- Scaffold Modifications : Introduce substituents at the chloropyridine ring (e.g., methyl, methoxy) to enhance LOXL2 binding .
- Salt Forms : Compare dihydrochloride vs. free base forms for solubility and membrane permeability .
- High-Throughput Screening (HTS) : Test derivatives in LOXL2 inhibition assays with Z’ factors >0.5 to ensure robustness .
Q. How should discrepancies in reported IC₅₀ values (e.g., batch-to-batch variability) be addressed?
Answer:
- Source Validation : Use independently synthesized batches and confirm purity via HPLC/MS .
- Assay Conditions : Standardize enzyme concentration (e.g., 10 nM LOXL2), substrate (e.g., 50 µM DQ collagen), and incubation time (30–60 min) .
- Data Normalization : Include internal controls (e.g., β-aminopropionitrile) in each experiment to control for inter-assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
